molecular formula C16H21N7S B2601978 N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine CAS No. 898414-59-0

N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine

Cat. No.: B2601978
CAS No.: 898414-59-0
M. Wt: 343.45
InChI Key: GXDJMCZTIPDUQZ-UHFFFAOYSA-N
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Description

N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes a triazole ring fused to a triazine ring, and a sulfanyl group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Triazine Ring: The triazine ring is formed by reacting the triazole intermediate with cyanuric chloride under basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazolotriazine intermediate with a thiol derivative, such as 4-methylphenylmethanethiol, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazolotriazines.

Scientific Research Applications

N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.

    Industrial Applications: It is utilized in the synthesis of other complex molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and triazine rings facilitate binding to these targets, leading to inhibition or modulation of their activity. This interaction can result in antimicrobial, anticancer, or antiviral effects, depending on the specific biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer properties.

    1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.

    1,2,4-Triazolo[3,4-b][1,3]benzoxazole: Used in medicinal chemistry for its therapeutic potential.

Uniqueness

N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine is unique due to its specific structural features, such as the presence of both triazole and triazine rings, and the sulfanyl group attached to a methylphenyl moiety

Properties

IUPAC Name

5-N,7-N-diethyl-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7S/c1-4-17-13-19-14(18-5-2)23-15(20-13)21-22-16(23)24-10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDJMCZTIPDUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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